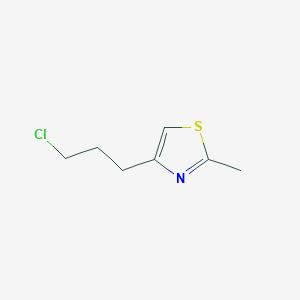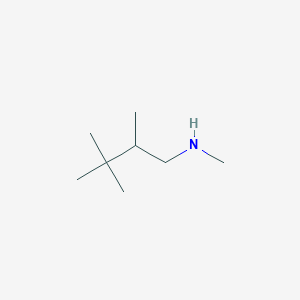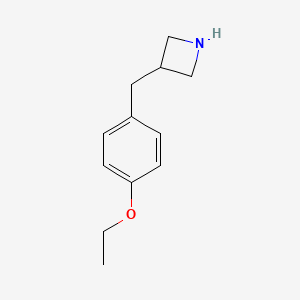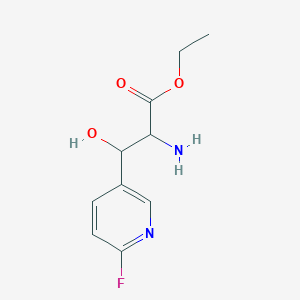![molecular formula C11H24N2O B13282316 2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B13282316.png)
2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide typically involves the reaction of heptan-4-ylamine with N,N-dimethylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide shares structural similarities with other amides and amines, such as N,N-dimethylacetamide and heptan-4-ylamine.
- **Other similar compounds include various substituted acetamides and amines with different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific heptan-4-yl substitution, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(heptan-4-ylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H24N2O/c1-5-7-10(8-6-2)12-9-11(14)13(3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
VFURDQANOGYVSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13282238.png)
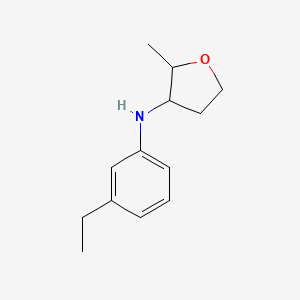
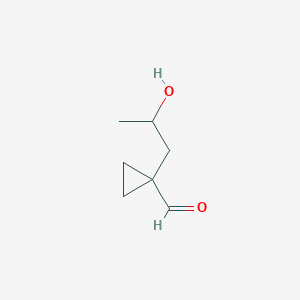
![2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B13282252.png)


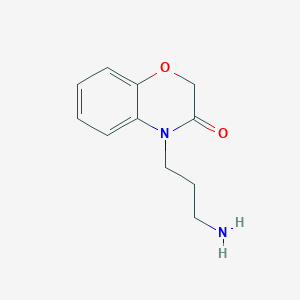
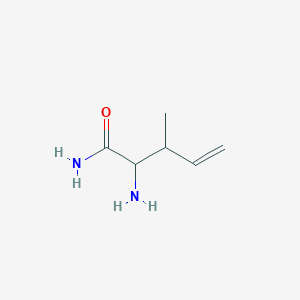
![N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine](/img/structure/B13282282.png)
